molecular formula C20H12N4O7 B2674638 (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide CAS No. 444597-46-0

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B2674638
CAS No.: 444597-46-0
M. Wt: 420.337
InChI Key: PIPQEHKMRNXJDM-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes cyano, hydroxy, nitro, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro groups would produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano, hydroxy, nitro, and furan derivatives, such as:

  • (E)-2-cyano-N-(2-hydroxyphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
  • (E)-2-cyano-N-(2-hydroxy-4-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide

Uniqueness

What sets (E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly versatile for various applications in research and industry.

Properties

IUPAC Name

(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N4O7/c21-11-13(20(26)22-17-7-5-15(24(29)30)10-18(17)25)9-16-6-8-19(31-16)12-1-3-14(4-2-12)23(27)28/h1-10,25H,(H,22,26)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQEHKMRNXJDM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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